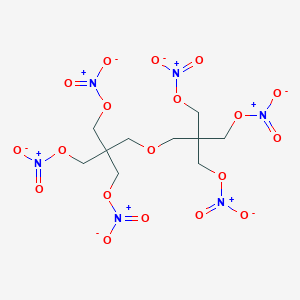

Dipentaerythritol hexanitrate

Description

Properties

IUPAC Name |

[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O19/c17-11(18)30-3-9(4-31-12(19)20,5-32-13(21)22)1-29-2-10(6-33-14(23)24,7-34-15(25)26)8-35-16(27)28/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXZDPSXQZVBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884579 | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-80-0 | |

| Record name | 1,3-Propanediol, 2,2′-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1′,3,3′-tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol hexanitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]propane-1,3-diyl] tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Formation Mechanisms of Dipentaerythritol Hexanitrate

Industrial Formation as a By-product of Pentaerythritol (B129877) Synthesis

The primary industrial route to obtaining dipentaerythritol (B87275), the precursor to DPEHN, is as a by-product during the synthesis of pentaerythritol. google.comepo.org The production of pentaerythritol involves the reaction of formaldehyde (B43269) and acetaldehyde (B116499) in an alkaline medium. google.comaub.edu.lb

Formation during Formaldehyde and Acetaldehyde Reactions under Alkaline Conditions

The synthesis of pentaerythritol is a base-catalyzed Tollens condensation reaction between formaldehyde and acetaldehyde. researchgate.net During this process, dipentaerythritol is also formed. researchgate.net Experimental evidence confirms that monopentaerythritol is an intermediate in the reaction sequence that leads to the formation of dipentaerythritol. researchgate.netcdnsciencepub.com The yield of dipentaerythritol is influenced by the concentration of monopentaerythritol in the reaction mixture. researchgate.netcdnsciencepub.com

The reaction typically uses a molar ratio of formaldehyde to acetaldehyde that is significantly higher than the stoichiometric ratio of 4:1 to minimize the formation of higher homologues like dipentaerythritol. google.com However, by adjusting reaction conditions, such as reducing the molar ratio of formaldehyde to acetaldehyde or through the continuous dosing of formaldehyde, the yield of dipentaerythritol can be increased to over 4%. google.com In some optimized processes, dipentaerythritol yields as high as 7.7% to 8% have been achieved. google.comepo.org

A side-reaction known as the formose reaction can occur, where formaldehyde self-condenses to form higher sugars, which can then decompose. google.com This is more prevalent in the presence of divalent cations like calcium. google.com The use of formose inhibitors can help to improve the yield of dipentaerythritol. google.com

Etherification Side Reactions during Polyol Production

During the production of pentaerythritol, etherification side reactions can occur, leading to the formation of polypentaerythritols, including dipentaerythritol. acs.orgnih.gov These reactions involve the joining of intermediate pentaerythrose molecules. acs.orgnih.gov The amount of dipentaerythritol present in technical grade pentaerythritol can range from 5% to 15%. aub.edu.lb

Direct Nitration Methodologies for Dipentaerythritol Hexanitrate

This compound can be synthesized through the direct nitration of dipentaerythritol.

Optimized Mixed Acid Nitration Processes

The nitration of dipentaerythritol is typically carried out using a mixed acid, which is a blend of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com The composition of the mixed acid is critical for a successful and safe nitration process. google.com

An optimized process for producing a stable, crystalline DPEHN involves using a mixed acid with specific proportions of nitric acid, sulfuric acid, and water. google.com The nitration temperature is also a crucial parameter and is generally kept below 25°C, with a preferred range of 5°C to 15°C. google.com The ratio of dipentaerythritol to mixed acid is also an important consideration, with a common ratio being 1 part dipentaerythritol to 10 parts mixed acid. google.com

The process involves slowly adding finely powdered dipentaerythritol to the stirred and cooled mixed acid. google.com The DPEHN forms as fine, crystalline granules that remain suspended in the spent acid. google.com After the reaction, the product is separated from the acid, washed, and stabilized. google.com

Table 1: Optimized Mixed Acid Composition for DPEHN Synthesis

| Component | Concentration Range (%) |

|---|---|

| Nitric Acid (HNO₃) | 15 - 80 |

| Sulfuric Acid (H₂SO₄) | 15 - 80 |

| Water (H₂O) | 5 - 23 |

Data sourced from multiple experimental findings. google.com

Formation as a Degradation Product of Pentaerythritol Tetranitrate (PETN)

This compound is a known impurity and a potential degradation product of pentaerythritol tetranitrate (PETN). researchgate.netunt.edu The thermal degradation of PETN, especially at temperatures near its melting point, can lead to the formation of various by-products. acs.orguva.nl

It has been suggested that the alkoxy radical formed from the initial O-NO₂ bond scission in PETN can attack other PETN molecules, resulting in the formation of polymeric side products like DPEHN and tripentaerythritol (B147583) octanitrate. unt.eduuva.nl However, studies on PETN heated to melt temperatures have shown a decrease in the concentration of DPEHN, suggesting that it may also be consumed or further degrade under these conditions. acs.org DPEHN, along with other homologues, is also considered an impurity that can be present in PETN from the initial synthesis of pentaerythritol. unt.edu The presence of these impurities can influence the stability and physical properties of PETN. osti.govresearchgate.net

Role of Alkoxy Radical Attack Mechanisms

The formation of this compound is mechanistically linked to the thermal decomposition of pentaerythritol tetranitrate (PETN). The generally accepted initial and rate-determining step in the decomposition of aliphatic nitrate (B79036) esters like PETN is the homolytic cleavage of the O-NO2 bond. unt.edunih.govresearchgate.net This bond scission results in the formation of two highly reactive species: a PETN alkoxy radical and nitrogen dioxide (NO2). researchgate.netosti.gov

(O₂NOCH₂)₃CCH₂O–NO₂ → (O₂NOCH₂)₃CCH₂O• + •NO₂

While the nitrogen dioxide can participate in subsequent autocatalytic reactions, the PETN alkoxy radical is also a key intermediate. unt.eduosti.gov Although it is less mobile than NO₂ under low-temperature conditions, this alkoxy radical is highly reactive and can attack a nearby, intact PETN molecule. unt.eduuva.nl This radical attack is proposed as a pathway for the formation of larger, polymer-like byproducts, including this compound (di-PEHN) and tripentaerythritol octanitrate (tri-PEON). osti.govuva.nl The reaction between the PETN alkoxy radical and a PETN molecule leads to the creation of an ether linkage, forming the larger di-PEHN structure. researchgate.net

This mechanism highlights that di-PEHN can be formed directly from PETN under conditions that promote the generation of alkoxy radicals, such as thermal aging. osti.gov

Identification in Thermally Aged PETN Samples

This compound is a commonly reported impurity in manufactured PETN, originating from polypentaerythritols formed during the synthesis of the precursor, pentaerythritol. unt.edunih.govacs.org Beyond its presence as a synthesis byproduct, di-PEHN has been identified and quantified in PETN samples subjected to thermal aging, confirming its role as a decomposition product.

Thermal ageing studies provide evidence for the formation and presence of di-PEHN. For instance, research on PETN heated to temperatures up to 135°C under vacuum led to the identification of several decomposition products, including di-PEHN, using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and capillary electrochromatography-mass spectrometry (CEC-MS). uva.nl

More recent studies involving heating PETN to its molten state (melting point ~141°C) have also characterized its thermal decomposition products. nih.govacs.org Using ultrahigh-pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF), researchers have identified and quantified homologues like di-PEHN. nih.govacs.org Interestingly, in these melt-cast studies, the concentration of di-PEHN was observed to decrease after heat cycling, suggesting it also undergoes decomposition at these elevated temperatures. nih.gov High-performance liquid chromatography (HPLC) is another common technique used to analyze and monitor the concentration of homologues like di-PEHN in accelerated aging studies of PETN powders. nih.gov

The table below summarizes key findings related to the identification of di-PEHN in thermally treated PETN.

| Study Focus | Temperature Conditions | Analytical Method(s) | Key Finding | Reference(s) |

| Thermal Decomposition | Up to 135°C (under vacuum) | LC-MS, CEC-MS | Identified di-PEHN as a decomposition product. | uva.nl |

| Melt-Cast PETN | ~142°C to 145°C | UHPLC-QTOF, DSC | Identified and quantified di-PEHN; its concentration decreased after heat cycling. | nih.govacs.org |

| Accelerated Aging | 50°C and 60°C | HPLC | Monitored di-PEHN as a homologue in aged PETN samples. | nih.gov |

| General Decomposition | Ambient and elevated temperatures | Thin-layer chromatography, photometry | Identified di-PEHN as a common impurity in manufactured PETN. | unt.edu |

Molecular and Crystal Structure Studies of Dipentaerythritol Hexanitrate

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is a primary technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on dipentaerythritol (B87275) hexanitrate have successfully determined its crystal structure, providing fundamental data on its solid-state conformation.

A notable study published in 2020 detailed the crystal structure of DPEHN. researchgate.net The analysis revealed that DPEHN crystallizes in the monoclinic space group C2/c. researchgate.netresearchgate.net The crystallographic data, collected at a temperature of 170 K, provided precise lattice parameters. researchgate.net The unit cell dimensions were determined to be a = 29.980(5) Å, b = 8.4695(17) Å, and c = 20.719(4) Å, with a β angle of 128.124(7)°. researchgate.net The volume of the unit cell was calculated to be 4138.7(16) ų, and each unit cell contains 8 molecules (Z=8). researchgate.net

Table 1: Crystallographic Data for Dipentaerythritol Hexanitrate researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₀H₁₆N₆O₁₉ |

| Formula Weight | 524.26 g/mol |

| Temperature | 170 K |

| Wavelength | Not specified |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 29.980(5) Å |

| b | 8.4695(17) Å |

| c | 20.719(4) Å |

| β | 128.124(7)° |

| Volume | 4138.7(16) ų |

| Z | 8 |

| Rgt(F) | 0.0587 |

| wRref(F²) | 0.1683 |

These crystallographic parameters are essential for understanding the packing of DPEHN molecules in the solid state and form the basis for further analysis of its molecular geometry and intermolecular interactions.

Analysis of Conformational Isomerism and Molecular Geometry

The molecular structure of this compound is characterized by its considerable flexibility, which can give rise to different spatial arrangements of its atoms, known as conformational isomers. acs.org The molecule consists of two pentaerythritol (B129877) units linked by an ether oxygen, with six nitrate (B79036) ester groups attached to the methylene (B1212753) groups. uni.lu

The molecular geometry of DPEHN, as determined from the crystal structure, reveals the bond lengths, bond angles, and torsion angles that define its three-dimensional shape. This information is critical for computational modeling and for understanding the intramolecular strains and interactions that contribute to the molecule's stability.

Investigations into Intermolecular Interactions and Crystal Packing

The way individual this compound molecules are arranged and interact with each other in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com These forces, although weaker than covalent bonds, collectively determine the crystal's density, stability, and sensitivity.

In the crystal structure of DPEHN, intermolecular interactions are expected to be dominated by van der Waals forces and dipole-dipole interactions between the nitrate groups. researchgate.net The arrangement of molecules in the crystal lattice is a complex interplay of these forces, aiming to achieve the most stable, lowest energy configuration. rsc.org

The study of intermolecular interactions often employs computational tools like Hirshfeld surface analysis, which can visualize and quantify the different types of contacts between molecules in a crystal. scirp.orgnih.gov While a specific Hirshfeld analysis for DPEHN was not found in the search results, this method is widely used to understand the packing of energetic materials. scirp.org The analysis of crystal packing provides insights into how external stimuli, such as impact or heat, might be transmitted through the crystal, influencing its sensitivity. The dense packing of molecules, facilitated by strong intermolecular interactions, is a key factor in the high performance of many energetic materials. mdpi.com

Spectroscopic Characterization Methodologies for Dipentaerythritol Hexanitrate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique for probing the precise structural arrangement of atoms within a molecule. For DIPEHN, both proton and carbon-13 NMR are theoretically invaluable for confirming its molecular skeleton. While DIPEHN is a known compound, a review of available scientific literature indicates that specific, detailed experimental NMR spectra for the pure compound are not widely published. However, the expected spectral features can be inferred from its structure and data from analogous compounds. nih.gov

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the DIPEHN structure, C(CH₂ONO₂)₃-CH₂-O-CH₂-C(CH₂ONO₂)₃, there are two distinct sets of methylene (B1212753) (CH₂) protons. The six terminal -CH₂ONO₂ groups are chemically equivalent, and the two central -CH₂-O-CH₂- protons of the ether linkage are also equivalent to each other. Therefore, the ¹H NMR spectrum is expected to show two distinct signals.

Based on data from related nitrate (B79036) esters, such as PETN, where the four equivalent methylene protons appear as a single peak at approximately 4.65 ppm, the signals for DIPEHN's protons are anticipated in a similar downfield region due to the deshielding effect of the adjacent nitrate groups. nih.gov Analysis of PETN degradation products also provides insight, with methylene protons adjacent to nitrate groups appearing between 4.6 and 4.9 ppm. researchgate.netnih.gov

Expected ¹H NMR Spectral Data for Dipentaerythritol (B87275) Hexanitrate

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Description |

| -CH ₂-O-CH ₂- | ~ 3.5 - 4.0 | Singlet | Protons of the central ether linkage. |

| -CH ₂ONO₂ | ~ 4.5 - 5.0 | Singlet | Protons of the six terminal nitrated methylene groups. |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. oregonstate.edu For DIPEHN, four distinct carbon environments are present:

Two equivalent quaternary carbons, each bonded to three -CH₂ONO₂ groups and one -CH₂-O- group.

Six equivalent terminal methylene carbons (-C H₂ONO₂).

Two equivalent central methylene carbons of the ether linkage (-C H₂-O-C H₂-).

The carbon atom of the central ether linkage is part of the backbone and is distinct.

Therefore, the proton-decoupled ¹³C NMR spectrum is expected to display four unique signals. The chemical shifts would be influenced by the electronegative oxygen and nitrate groups, pushing the signals downfield. libretexts.org For comparison, ¹³C NMR data for PETriNal, a related aldehyde, showed signals at 194.97, 133.78, and 67.94 ppm. researchgate.netnih.gov Carbons attached to nitrate groups in similar structures are typically found in the 60-80 ppm range.

Expected ¹³C NMR Spectral Data for Dipentaerythritol Hexanitrate

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Description |

| C (CH₂ONO₂)₃ | ~ 40 - 50 | Quaternary carbons. |

| -C H₂ONO₂ | ~ 65 - 75 | Terminal methylene carbons bonded to nitrate groups. |

| -C H₂-O-C H₂- | ~ 60 - 70 | Central methylene carbons of the ether linkage. |

Note: This table is predictive, based on general principles and data from analogous compounds, as specific experimental data for pure DIPEHN is not widely available in the reviewed literature.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly effective for identifying the prominent functional groups in DIPEHN. The nitrate ester group (-ONO₂) has strong, characteristic absorption bands that make it easily identifiable. Studies on a wide range of organic nitrate esters show consistent patterns. acs.org The most significant absorptions are the asymmetric and symmetric stretching vibrations of the NO₂ group. acs.org An IR spectrum of DIPEHN has been published, confirming the presence of these characteristic functional groups. osti.gov

The key vibrational modes for DIPEHN are:

-NO₂ Asymmetric Stretch (νas): This is typically a very strong and prominent band.

-NO₂ Symmetric Stretch (νs): This is another strong band, usually found at a lower wavenumber than the asymmetric stretch.

O-N Stretch: This absorption is also characteristic of the nitrate ester group.

C-H Stretch: These absorptions arise from the methylene groups in the molecule.

C-O Stretch: These arise from the ether linkage and the C-O bonds of the ester groups.

Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | General Wavenumber Range (cm⁻¹) | Intensity |

| -ONO₂ | Asymmetric Stretch (νas) | ~1630 - 1660 | Strong |

| -ONO₂ | Symmetric Stretch (νs) | ~1270 - 1290 | Strong |

| -O-N | Stretch | ~830 - 870 | Strong |

| -CH₂- | Stretch | ~2850 - 3000 | Medium |

| C-O | Stretch (Ether & Ester) | ~1000 - 1100 | Medium-Strong |

Note: The ranges are based on general values for nitrate esters and related compounds.

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, whereas IR detects vibrations that cause a change in dipole moment. This technique is highly effective for identifying explosives, including PETN, even on complex surfaces like clothing fibers, demonstrating its potential for trace analysis. sohag-univ.edu.eg While specific Raman spectral data for DIPEHN is not detailed in the reviewed literature, the technique is valuable for providing a molecular fingerprint. The strong, symmetric vibrations of the nitrate groups are expected to produce prominent signals in the Raman spectrum, aiding in its identification.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a primary analytical technique for the detection and identification of DIPEHN, valued for its high sensitivity and specificity. It is used to determine the molecular weight and can provide structural information through fragmentation analysis. libretexts.orgwikipedia.org

Research using Direct Analysis in Real Time (DART) mass spectrometry, an ambient ionization technique, has successfully characterized DIPEHN. nih.gov This method requires minimal sample preparation and is suitable for rapid screening. ojp.govnih.gov In negative ionization mode, DIPEHN is readily detected through the formation of adducts with anions present in the DART source, such as nitrite (B80452) ([M+NO₂]⁻) and nitrate ([M+NO₃]⁻). nih.gov The response and fragmentation can be controlled by adjusting instrumental parameters, such as orifice voltage, to either preserve the adduct ions for identification or induce fragmentation for structural analysis. nih.gov

Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is another powerful method used to separate DIPEHN from a complex mixture of related compounds (such as PETN and other homologs) and identify it based on its accurate mass and retention time. nih.govacs.orgbohrium.com

Observed Ions in Negative Ion DART-Mass Spectrometry of this compound

| Ion Assignment | Calculated m/z | Description | Reference |

| [M+NO₃]⁻ | 586.03 | Nitrate adduct of the intact molecule. This is often the base peak. | nih.gov |

| [M+NO₂]⁻ | 570.04 | Nitrite adduct of the intact molecule. | nih.gov |

| [M+O₂]⁻˙ | 556.05 | Molecular oxygen adduct of the intact molecule. | nih.gov |

| [M-H]⁻ | 523.04 | Deprotonated molecule. | nih.gov |

Note: M represents the neutral this compound molecule (C₁₀H₁₆N₆O₁₉). Data sourced from DART-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced iterations, such as tandem mass spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), are primary methods for the analysis of DPEHN. pubcompare.aiuva.nl These techniques are essential for separating DPEHN from related compounds and impurities, such as other PETN homologs, and for providing definitive structural information through mass analysis. acs.orgnih.govosti.govresearchgate.net

UHPLC, in particular, offers enhanced separation capabilities with shorter analysis times compared to traditional HPLC. frontiersin.org When paired with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), it allows for highly accurate mass measurements, which aids in the unambiguous determination of elemental compositions. acs.orgnih.govosti.gov

Research Findings:

In studies utilizing UHPLC coupled with a QTOF system, DPEHN is often analyzed alongside other PETN homologs. acs.orgnih.gov Electrospray ionization (ESI) is a common ionization technique used for these analyses, typically in negative mode, which is well-suited for highly nitrated compounds. acs.orgnih.gov Under ESI conditions, DPEHN readily forms adducts with components of the mobile phase, such as acetate (B1210297) ([M+CH₃COO]⁻) or formate (B1220265) ([M+HCOO]⁻). uni.lu The high mass accuracy of HRMS instruments can prevent the misidentification of molecular formulas. osti.gov

Tandem mass spectrometry (MS/MS) is employed to further confirm the identity of the compound. In this mode, a specific precursor ion (e.g., the acetate adduct of DPEHN) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. acs.orgnih.gov This provides a higher degree of confidence in the identification.

Below are tables summarizing typical instrumental parameters for the analysis of DPEHN using HPLC-MS and UHPLC-HRMS.

Table 1: HPLC-MS Instrumental Parameters for DPEHN Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray (ESI) |

| Polarity | Negative & Positive |

| Drying Gas Flow | 10 L/min |

| Gas Temperature | 250°C |

| Nebulizer Pressure | 50 psig |

| Capillary Voltage | 4000 V (negative), 3000 V (positive) |

Data sourced from a study on PETN and its homologs. osti.gov

Table 2: UHPLC-HRMS (QTOF) Parameters for DPEHN Analysis

| Parameter | Setting |

|---|---|

| Chromatography (UHPLC) | |

| Column | Phenomenex Kinetex C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 10 mM ammonium (B1175870) acetate; B: Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Column Oven Temperature | 40°C |

| Mass Spectrometry (ESI-QTOF) | |

| Ionization Mode | Electrospray (ESI) |

| Polarity | Negative |

| Ion Spray Voltage | -4.5 kV |

| Source Temperature | 275°C |

| Declustering Potential | -50 V |

| MS/MS Parameters | |

| Collision Energy | -15 V (with a 15 V spread) |

Data sourced from a study on the chemical evaluation of PETN and its homologs. acs.orgnih.gov

Table 3: Predicted DPEHN Adducts in LC-MS

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M-H]⁻ | [C₁₀H₁₅N₆O₁₉]⁻ | 523.03972 |

| [M+NH₄]⁺ | [C₁₀H₂₀N₇O₁₉]⁺ | 542.08082 |

| [M+Na]⁺ | [C₁₀H₁₆N₆NaO₁₉]⁺ | 547.03622 |

| [M+CH₃COO]⁻ | [C₁₂H₁₉N₆O₂₁]⁻ | 583.06085 |

| [M+HCOO]⁻ | [C₁₁H₁₇N₆O₂₁]⁻ | 569.04520 |

Data sourced from PubChem database predictions. uni.lu

Chemical Ionization Mass Spectrometry (e.g., Ammonia (B1221849) Chemical Ionization)

Chemical Ionization (CI) is an alternative, "soft" ionization technique that results in less fragmentation compared to methods like electron impact (EI) ionization. osti.govtofwerk.com This is particularly advantageous for analyzing explosives, as it tends to preserve the molecular ion, providing clear molecular weight information. researchgate.netosti.gov

Ammonia chemical ionization has been specifically investigated as a complementary technique for the analysis of nitrate esters like PETN and its homolog, DPEHN. researchgate.netosti.gov In this method, ammonia is used as the reagent gas. It is first ionized to form reactant ions, primarily NH₄⁺. tofwerk.comcopernicus.org These reactant ions then undergo ion-molecule reactions with the analyte (DPEHN).

Research Findings:

The primary ionization pathway in ammonia CI is the formation of an ammonium adduct, [M+NH₄]⁺. tofwerk.comcopernicus.org This process is a low-energy, or "soft," ionization that imparts minimal excess energy to the analyte molecule, thus reducing fragmentation and producing a clean mass spectrum dominated by the adduct ion. tofwerk.com For DPEHN, which has a molecular weight of 524.26 g/mol , this technique is expected to produce a strong signal at an m/z corresponding to [C₁₀H₁₆N₆O₁₉ + NH₄]⁺. researchgate.netosti.govnih.gov The distinction of DPEHN from other similar explosives can be difficult with some ionization methods, making ammonia CI a valuable analytical tool for its specific detection. osti.gov

Table 4: DPEHN Ions in Ammonia Chemical Ionization Mass Spectrometry

| Compound | Molecular Weight (Da) | Primary Ion Formed | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|---|

| This compound (DPEHN) | 524.047 | [M+NH₄]⁺ | 542.08082 |

Data sourced from studies on ammonia CI and PubChem. uni.luosti.govnih.gov

Table 5: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DPEHN |

| Pentaerythritol (B129877) tetranitrate | PETN |

| Acetonitrile | - |

| Ammonium acetate | - |

| Formate | - |

Thermal Decomposition and Stability Research of Dipentaerythritol Hexanitrate

Thermogravimetric Analysis (TGA) for Mass Loss Kinetics and Thermal Events

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the mass loss of a substance as a function of temperature or time in a controlled atmosphere. This analysis provides valuable insights into the thermal stability and decomposition kinetics of materials like DPEHN. dntb.gov.uaresearchgate.net The process involves heating a small sample at a controlled rate and continuously monitoring its weight. fiveable.me The resulting TGA curve plots mass change against temperature, revealing the temperatures at which decomposition events occur. fiveable.meazom.com

In a typical TGA experiment, the sample is placed in a pan suspended from a high-precision balance within a furnace. fiveable.me The furnace temperature is programmed to increase linearly over time. fiveable.me The atmosphere within the furnace can be controlled, with inert gases like nitrogen or reactive gases like air being used depending on the desired analysis. fiveable.me For DPEHN, TGA is employed to determine its decomposition temperature, the rate of mass loss, and the amount of residual mass after decomposition. The data obtained from TGA can be used to calculate kinetic parameters, such as activation energy, which quantify the energy barrier for the decomposition reaction. pan.pl

Key findings from TGA studies on DPEHN include:

Decomposition Stages: TGA curves for nitrate (B79036) esters often show one or more distinct stages of mass loss, corresponding to different decomposition reactions. nih.govresearchgate.net

Onset Temperature: The temperature at which significant mass loss begins is known as the onset temperature and is a key indicator of thermal stability. fiveable.me

Kinetic Analysis: By performing TGA at multiple heating rates, researchers can apply various kinetic models to the data to understand the reaction mechanism and predict the material's lifetime under different temperature conditions. pan.plhw.ac.uk

Interactive Data Table: Representative TGA Data for DPEHN

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Temperature of Maximum Mass Loss (°C) | Residual Mass (%) |

| 5 | 195 | 210 | 5 |

| 10 | 205 | 220 | 4.5 |

| 20 | 215 | 230 | 4 |

Note: The data in this table is illustrative and based on typical findings for nitrate esters. Actual values can vary based on experimental conditions and sample purity.

Differential Scanning Calorimetry (DSC) for Enthalpic Changes and Decomposition Onset

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netbibliotekanauki.pl It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes. mdpi.com For DPEHN, DSC provides crucial information about its melting point, the energy released during decomposition, and the onset temperature of decomposition. researchgate.netcolab.ws

The DSC instrument heats both the sample and an empty reference pan at a controlled rate. researchgate.net When the sample undergoes a thermal transition, such as melting or decomposition, there is a change in the heat flow required to maintain the same temperature as the reference. mdpi.com This difference in heat flow is measured and plotted against temperature, resulting in a DSC curve with peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) events.

Key findings from DSC studies on DPEHN include:

Melting Point: DSC curves show a sharp endothermic peak corresponding to the melting of the crystalline solid.

Decomposition Exotherm: Following the melting peak, a large exothermic peak is observed, which corresponds to the decomposition of DPEHN. The area under this peak is proportional to the enthalpy of decomposition, a measure of the energy released.

Decomposition Onset Temperature: The onset temperature of the exothermic decomposition peak is a critical parameter for assessing thermal stability. fauske.comnetzsch.comnetzsch.com It is generally observed that the decomposition onset temperature of DPEHN is higher than that of Pentaerythritol (B129877) Tetranitrate (PETN), indicating greater thermal stability. researchgate.net

Influence of Impurities: The presence of impurities can affect the shape and position of the DSC peaks, providing information on the purity of the sample. researchgate.net

Interactive Data Table: Typical DSC Data for DPEHN

| Parameter | Value |

| Melting Onset Temperature (°C) | 75 |

| Melting Peak Temperature (°C) | 80 |

| Enthalpy of Fusion (J/g) | 90 |

| Decomposition Onset Temperature (°C) | 210 |

| Decomposition Peak Temperature (°C) | 225 |

| Enthalpy of Decomposition (J/g) | 2500 |

Note: The data in this table is illustrative and based on typical findings. Actual values can vary depending on the experimental conditions such as heating rate and sample mass.

Influence of Molecular Structure on Intrinsic Thermal Stability

The inherent thermal stability of DPEHN is directly linked to its molecular structure. pubcompare.ai The presence of six nitrate ester groups (-ONO2) attached to a dipentaerythritol (B87275) backbone is the primary determinant of its energetic properties and thermal behavior. ontosight.ai The stability of nitrate esters is generally governed by the strength of the N-O bond within the nitrate group, as the breaking of this bond is often the initial step in the decomposition process. researchgate.net

Comparative Studies of Thermal Stability with Analogous Nitrate Esters

To better understand the thermal characteristics of DPEHN, its stability is often compared with that of other nitrate esters, particularly its close analog, Pentaerythritol Tetranitrate (PETN). osti.govosti.gov Such comparative studies provide valuable context and highlight the effects of molecular differences on thermal behavior.

DPEHN vs. PETN: DPEHN is generally found to be more thermally stable than PETN. researchgate.netosti.gov DSC studies have shown that DPEHN has a higher decomposition onset temperature and a larger decomposition energy compared to PETN. researchgate.netosti.gov This increased stability is attributed to differences in their molecular structures. osti.gov While PETN is a powerful explosive, its stability can be a concern for long-term storage. osti.gov The presence of DPEHN as an impurity in PETN has been a subject of study, with some research indicating that it does not negatively affect the thermal stability of PETN. researchgate.net

Interactive Data Table: Comparative Thermal Stability of Nitrate Esters

| Compound | Decomposition Onset Temperature (°C) (Typical) | Key Structural Feature |

| Dipentaerythritol Hexanitrate (DPEHN) | 210 | Two linked pentaerythritol units, 6 nitrate groups |

| Pentaerythritol Tetranitrate (PETN) | 190 | Single pentaerythritol unit, 4 nitrate groups |

| Nitroglycerin | 160 | Glycerol backbone, 3 nitrate groups |

| Erythritol Tetranitrate (ETN) | 175 | Erythritol backbone, 4 nitrate groups |

Note: The decomposition onset temperatures are approximate values and can vary based on experimental conditions.

Decomposition Kinetics and Reaction Pathway Elucidation

Kinetic Modeling Approaches for Thermal Decomposition (e.g., Johnson-Mehl-Avrami and Sestak-Berggren Models)

The kinetics of the thermal decomposition of DiPEHN and other nitrate (B79036) esters are frequently analyzed using non-isothermal thermogravimetry (TG) and differential scanning calorimetry (DSC). upt.roacs.org To describe the complex solid-state reactions that occur during decomposition, researchers employ various kinetic models. Among the most prominent are the Johnson-Mehl-Avrami (JMAK) and Sestak-Berggren models. upt.roacs.org

The Sestak-Berggren (SB) model is a versatile empirical equation capable of describing complex, multi-step solid-state reactions without a priori assumptions about the reaction mechanism. bham.ac.ukmdpi.com Its general form allows it to fit a wide variety of reaction profiles observed during thermal analysis. bham.ac.uk

Studies encompassing a range of ten different nitric esters, including DiPEHN, have utilized these models to describe their decomposition kinetics. upt.roacs.org This research revealed two primary types of kinetic behavior. Most of the nitrate esters, including PETN, followed decomposition kinetics characteristic of a first-order reaction. However, certain materials exhibited more complex behavior, which was attributed to the overlapping of multiple mechanisms or processes, such as simultaneous evaporation and decomposition, or different decomposition pathways arising from variations in the sample's morphology and structure. upt.roacs.org

Based on the critical temperature of thermal decomposition determined via DSC, the relative thermal stability of DiPEHN has been compared to other nitrate esters. The established order of molecular stability was found to be: Mannitol hexanitrate (MHN) < Xylitol pentanitrate (XPN) < Trimethylolpropane trinitrate (TMPTN) < Sorbitol hexanitrate (SHN) < Nitroisobutylglycerol trinitrate (NIBGT) < Erythritol tetranitrate (ETN) < Pentaerythritol (B129877) tetranitrate (PETN) < Dipentaerythritol (B87275) hexanitrate (DiPEHN) . acs.org This indicates that DiPEHN possesses a higher thermal stability than its more common homolog, PETN. acs.orgresearchgate.net

| Model | Description | Applicability to DiPEHN |

|---|---|---|

| Johnson-Mehl-Avrami (JMAK) | Describes isothermal phase transformations occurring via nucleation and growth processes. researchgate.net | Used to model the decomposition kinetics of a class of nitrate esters including DiPEHN. upt.roacs.org |

| Sestak-Berggren (SB) | An empirical model used to describe complex solid-state kinetic mechanisms. bham.ac.uk | Applied to analyze the complex decomposition behavior of nitrate esters like DiPEHN. upt.roacs.org |

Identification and Quantification of Gaseous and Condensed Decomposition Products (e.g., NO₂, CH₂O)

The decomposition of DiPEHN, like other nitrate esters, results in a mixture of gaseous and condensed-phase products. DiPEHN itself is often identified as a condensed-phase product and impurity in the synthesis of PETN. unt.edu It can also be formed during the thermal aging of PETN, where it is suggested that an alkoxy radical, formed from the initial bond scission of a PETN molecule, attacks another PETN molecule, leading to the formation of polymer-like byproducts such as DiPEHN. uva.nluva.nl

The primary gaseous products evolved during the initial stages of thermal decomposition of aliphatic nitrate esters are nitrogen dioxide (NO₂) and formaldehyde (B43269) (CH₂O). researchgate.netnih.gov At temperatures between 145–155°C, NO₂ and H₂CO are the first gases detected from the decomposition of the related compound PETN. nih.gov Given the structural similarity, these are also the expected initial gaseous products from DiPEHN decomposition. Studies focusing on a range of aliphatic nitrate esters have successfully quantified these gaseous products using techniques like T-Jump/FTIR spectroscopy. researchgate.net

| Product Type | Compound Name | Chemical Formula | Role/Observation |

|---|---|---|---|

| Gaseous | Nitrogen Dioxide | NO₂ | A primary initial gaseous product from O-NO₂ bond scission. researchgate.net |

| Gaseous | Formaldehyde | CH₂O | A key gaseous product, its quantity scales with the number of -CH₂O- units. researchgate.net |

| Condensed | Dipentaerythritol hexanitrate | C₁₀H₁₄N₆O₁₉ | Can be a condensed-phase product from the decomposition of PETN. uva.nluva.nl |

Mechanistic Investigations of Initial O-NO₂ Bond Scission

There is broad consensus in the scientific literature that the primary and rate-determining step in the thermal decomposition of primary and secondary aliphatic nitrate esters is the initial, reversible scission of the O-NO₂ bond. unt.eduuva.nlnih.gov This bond is the weakest in the molecule, making its cleavage the most energetically favorable initial step in the decomposition pathway. nih.govflinders.edu.au

This bond-breaking event is a unimolecular, first-order process that results in the formation of two highly reactive radical species: an alkoxy radical and a nitrogen dioxide (NO₂) molecule. unt.eduuva.nl

R-CH₂-O-NO₂ → R-CH₂-O• + •NO₂

This initial homolytic cleavage initiates the entire decomposition cascade. The resulting alkoxy radical and NO₂ can then participate in a series of complex secondary reactions, often referred to as autocatalytic or auto-oxidation reactions, which lead to the formation of the final decomposition products. unt.eduosti.gov For instance, the alkoxy radical could potentially attack another parent molecule, leading to the formation of larger, polymer-like condensed-phase products such as DiPEHN from PETN. uva.nluva.nl

Correlation between Gaseous Product Evolution and Parent Molecular Composition

Significant research has been conducted to establish a direct correlation between the molecular structure of an aliphatic nitrate ester and the composition of its gaseous decomposition products. researchgate.net A pivotal study in this area analyzed the pyrolysis products of several nitrate esters and found clear relationships. unt.eduresearchgate.net

It was determined that the quantities of the primary gaseous products, nitrogen dioxide (NO₂) and formaldehyde (CH₂O), scale directly with the number of corresponding functional groups within the parent molecule. researchgate.net Specifically, the amount of NO₂ produced is proportional to the number of nitroxy (-ONO₂) groups, and the amount of CH₂O is proportional to the number of formaldehyde-like (-CH₂O-) units in the ester's structure. researchgate.net

For this compound (C₁₀H₁₄N₆O₁₉), this correlation can be summarized as follows:

| Functional Group in DiPEHN | Number of Groups | Correlated Gaseous Product |

|---|---|---|

| Nitroxy Group (-ONO₂) | 6 | Nitrogen Dioxide (NO₂) |

| Formaldehyde-like Unit (-CH₂O-) | 6 | Formaldehyde (CH₂O) |

This direct relationship provides a powerful predictive tool for estimating the initial gaseous products of decomposition based purely on the molecular structure of the parent nitrate ester. researchgate.net

Computational Chemistry and Theoretical Studies of Dipentaerythritol Hexanitrate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of DiPEHN. These methods provide a detailed understanding of how electrons are distributed within the molecule, which is fundamental to its chemical reactivity and stability.

DFT calculations, using functionals such as B3LYP, B3PW91, and B3P86 with basis sets like 6-31G** and 6-311G**, have been successfully applied to study nitroester energetic compounds. researchgate.net For molecules like pentaerythritol (B129877) tetranitrate (PETN), a close analog of DiPEHN, DFT has been used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org The HOMO is typically located on the oxygen atoms of the nitrate (B79036) groups, while the LUMO is an antibonding π* orbital formed from p functions of the nitrogen and oxygen atoms. acs.org This electronic configuration is crucial as the O–NO2 bond is generally the weakest in nitrate esters and its scission is a primary step in decomposition. nih.gov

The choice of basis set is critical for obtaining reliable results. Studies on PETN have shown that a split-valence double-ζ basis set like 6-31+G(d,p) is often sufficient to reproduce the molecular structure accurately without demanding excessive computational resources. acs.org Advanced computational strategies often involve geometry optimization with one functional (e.g., PBE) and then refining the electronic structure with a more accurate hybrid DFT functional. acs.org These calculations provide good insights into the optical spectra and electronic properties of the condensed phase of such materials. acs.org

Prediction of Thermochemical Properties (e.g., Heat of Formation)

Theoretical methods are widely used to predict the thermochemical properties of energetic materials, with the heat of formation (HOF) being a particularly important parameter for performance calculations. Quantum chemical calculations can provide reliable HOF values, especially when experimental data is scarce.

For nitroester compounds, isodesmic reactions calculated using DFT methods have proven effective. researchgate.net The B3PW91/6-31G** method, for instance, has demonstrated a mean absolute deviation of just 1.1 kcal/mol when compared to experimental HOFs for a set of five nitroesters. researchgate.net Such validated methods can then be used to predict the HOF for other related compounds, including DiPEHN. researchgate.net It has been observed that for normal chain nitroester compounds, the calculated heat of formation tends to decrease as the number of methylene (B1212753) (CH2) groups increases. researchgate.net

The prediction of condensed-phase heat of formation is also possible through computational approaches, further enhancing the understanding of the material's energy content in its solid state. researchgate.net

Molecular Dynamics Simulations for Condensed-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of materials in the condensed phase, providing insights into processes that occur over time. unimi.itacmm.nl These simulations model the interactions between atoms and molecules, allowing for the investigation of structural changes, phase transitions, and the influence of defects and impurities.

In the context of energetic materials like DiPEHN, MD simulations can be used to study the effects of homologue impurities, such as dipentaerythritol (B87275) hexanitrate (DiPEHN) and tripentaerythritol (B147583) octanitrate (TriPEON), which can be present in PETN crystals. osti.gov These impurities can become incorporated into the crystal lattice as a solid solution and influence phase stability. osti.gov For example, the presence of DiPEHN and TriPEON can stabilize the PETN II phase. osti.gov

Reactive molecular dynamics (MD) simulations are particularly useful for studying the decomposition of energetic materials under various conditions, such as the high temperatures and pressures experienced during cook-off or impact events. acs.orgresearchgate.net These simulations can infer how chemical changes affect subsequent decomposition pathways. acs.org Furthermore, MD simulations can be used to investigate the interactions between the energetic material and other substances, such as solvents, to understand their effect on crystal morphology. researchgate.net

Theoretical Prediction of Decomposition Pathways and Energetics

Theoretical calculations are crucial for predicting the decomposition pathways of energetic materials and the energetics associated with these processes. Understanding the initial steps of decomposition is key to assessing the stability and safety of these compounds.

For nitrate esters like DiPEHN, it is widely accepted that the initial and rate-determining step in thermal decomposition is the scission of the O-NO2 bond. nih.govunt.edu This bond cleavage is a first-order process that results in the formation of an alkoxy radical and nitrogen dioxide (NO2). unt.edu The relatively high reactivity of these initial byproducts is believed to drive a series of subsequent autocatalytic reactions. unt.edu

Quantum chemical calculations can determine the bond dissociation energies (BDEs) of various bonds within the molecule. The O–NO2 bond in nitrate esters is the weakest, and its calculated BDE is in good agreement with experimental activation energies for thermal decomposition. nih.govresearchgate.net Theoretical studies on related compounds have shown that decomposition can proceed through different pathways depending on the conditions. unt.edu For instance, in the absence of water, decomposition primarily follows the O-NO2 bond scission route, leading to the formation of various byproducts, including polymeric species. unt.edu The presence of water can promote a different pathway involving the formation of an alcohol group. nih.govunt.edu

Application of Computational Tools for Molecular Modeling and Visualization

A variety of computational tools are available for the molecular modeling and visualization of complex molecules like dipentaerythritol hexanitrate. These tools are essential for constructing molecular structures, analyzing computational results, and gaining intuitive insights into the three-dimensional nature of molecules and their interactions.

Software packages like Gaussian are widely used for performing quantum chemical calculations, such as DFT, to determine optimized geometries, vibrational frequencies, and electronic properties. nrel.govnih.gov For visualizing the output of these calculations and for building molecular models, several programs are available.

Role As an Impurity and Homologue in Energetic Materials Systems

Impact on Crystallization and Morphology of Pentaerythritol (B129877) Tetranitrate (PETN)

The presence of DPEHN as an impurity has a notable effect on the crystallization and morphology of PETN. Over extended periods of storage, PETN powders undergo a process known as coarsening, where smaller crystals combine to form larger ones, leading to changes in physical properties like surface area and particle morphology. researchgate.netosti.govresearchgate.net These changes can negatively impact the initiation and performance characteristics of the explosive. researchgate.netnih.gov

Influence on Sublimation and Vapor Pressure Characteristics of PETN

DPEHN significantly influences the sublimation and vapor pressure of PETN, which are key factors in its long-term stability and aging. osti.govnih.gov The process of sublimation, where the solid material transitions directly into a gas, contributes to the coarsening of PETN powders through mechanisms like Ostwald ripening. researchgate.netnih.gov

Research has consistently shown that doping PETN with DPEHN leads to a reduction in its vapor pressure. researchgate.netresearchgate.netnih.gov This effect helps to stabilize the crystal surface and inhibit unwanted crystal growth during storage. nih.gov Thermogravimetric analysis (TGA) has been used to demonstrate that the rate of sublimation from PETN single crystals decreases when doped with DPEHN. osti.gov In one study, it was found that doping with small amounts of DPEHN and its higher homologue, tripentaerytritol octanitrate (triPEON), could reduce the mass-loss rate from PETN single-crystal surfaces by as much as 35% compared to undoped crystals. researchgate.net

Interactive Table: Effect of DPEHN Doping on PETN Sublimation Properties

| Doping Concentration of DPEHN | Effect on PETN Vapor Pressure | Effect on PETN Sublimation Rate | Reference |

|---|---|---|---|

| 1,000 ppm | Reduced | Decreased | osti.gov |

| 5,000 ppm | Reduced | Decreased | osti.gov |

Effects on the Thermal Stability of PETN Formulations

The decomposition of PETN is a multifaceted process, with reaction mechanisms varying depending on the physical and chemical environment, especially at elevated temperatures. uva.nl At temperatures above PETN's melting point (approximately 141°C), gradual decomposition occurs. acs.orguva.nl Interestingly, under certain high-temperature conditions, the decomposition of PETN itself can lead to the formation of polymer-like byproducts, including DPEHN. unt.eduuva.nl The presence of impurities can also have a substantial effect on the heat of fusion (ΔHf) of PETN, although small amounts (less than 1%) of the homologue tri-PEON were found to have a negligible impact. unt.edu

Interactive Table: Comparative Thermal Properties and Effects

| Compound/Mixture | Property Measured | Observation | Reference |

|---|---|---|---|

| PETN with DPEHN | Thermal Stability (DSC) | Not significantly affected by DPEHN. | researchgate.net |

| Pure DPEHN | Thermal Stability | Reported to be more stable than PETN. | osti.gov |

| Pure DPEHN | Performance Properties | Reported to be worse than PETN. | researchgate.net |

| PETN at High Temperature | Decomposition Products | Can form DPEHN and other homologues. | unt.eduuva.nl |

Analysis of Impurity Profiles for Forensic Attribution

The analysis of impurity profiles in explosives is a critical aspect of forensic science, providing clues for attribution and sourcing. DPEHN is a well-documented impurity in PETN, arising from the manufacturing process. researchgate.netunt.edu The specific profile of impurities, including the relative amounts of DPEHN, pentaerythritol trinitrate (PETriN), and tripentaerythritol (B147583) octanitrate (TriPEON), can serve as a chemical signature. researchgate.netuva.nl

Forensic chemists employ various advanced analytical techniques to separate and identify these trace compounds. The concentrations and presence of these homologues can differ between various production batches and sources. researchgate.netuva.nl Furthermore, the impurity profile changes as the material ages, with the concentrations of homologues like DPEHN decreasing after heat cycling. researchgate.netacs.org This information can be valuable in determining the history of an explosive sample.

Interactive Table: Analytical Techniques for PETN Impurity Profiling

| Analytical Technique | Abbreviation | Purpose in DPEHN Analysis | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography–Mass Spectrometry | HPLC-MS | Separation, identification, and quantification of DPEHN and other homologues. | researchgate.net |

| Ultra-High-Pressure Liquid Chromatography | UHPLC | Identification and quantification of homologues, showing concentration changes after heating. | acs.orgnih.gov |

| Thin-Layer Chromatography | TLC | Separation and identification of DPEHN and other nitrate (B79036) ester impurities. | researchgate.netunt.edu |

Environmental Fate and Degradation Pathways of Dipentaerythritol Hexanitrate

Research on Hydrolytic Stability and Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against this process is a key factor in its environmental persistence.

While specific research on the hydrolytic stability of dipentaerythritol (B87275) hexanitrate is not extensively detailed in the provided results, information on its precursor, dipentaerythritol, and the related compound PETN offers some insights. Dipentaerythritol is reported to be hydrolytically stable at 25°C in a pH range of 4 to 9. oecd.org The polyolic structure of dipentaerythritol forms multiple ester bonds, which limits hydrolysis. oecd.org

For PETN, hydrolysis occurs in water at temperatures around 100°C, and the rate increases at higher temperatures. epa.gov For instance, at 125°C under pressure, hydrolysis is more rapid. epa.gov It is also noted that PETN is decomposed much more slowly by a boiling 2.5% sodium hydroxide (B78521) solution compared to nitrocellulose. epa.gov

The manufacturing process of PETN can result in various homologues due to etherification and hydrolysis, including DPEHN. nih.gov This suggests that under certain conditions, hydrolysis can play a role in the transformation of these related compounds. The presence of acidic impurities, such as sulfuric acid, can influence the stability of related nitrate (B79036) esters, though the direct impact on hydrolytic pathways of DPEHN is not specified. researchgate.net

Table 1: Hydrolytic Stability Data for Related Compounds

| Compound | Condition | Stability/Observation | Reference |

|---|---|---|---|

| Dipentaerythritol | 25°C, pH 4-9 | Hydrolytically stable | oecd.org |

| PETN | ~100°C in water | Hydrolysis occurs | epa.gov |

| PETN | 125°C in water (under pressure) | Rapid hydrolysis | epa.gov |

| PETN | Boiling 2.5% Sodium Hydroxide | Slow decomposition | epa.gov |

Studies on Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. The energy from light can initiate chemical reactions, leading to the transformation of the parent compound.

Studies on the photolytic degradation of the related compound PETN indicate that the initial step involves the cleavage of an O-NO2 bond. researchgate.net UV excitation of PETN leads to a similar initial photolysis step as thermal decomposition at elevated temperatures. researchgate.netresearchgate.net This primary step results in the formation of an alkoxy radical and NO2. researchgate.net

In a study on PETN in an acetonitrile (B52724) solution, UV photolysis at 229 nm resulted in the formation of pentaerythritol (B129877) trinitrate (PETriN) and NO2, with a quantum yield of 0.08 ± 0.02. researchgate.net This suggests that the photolytic process for nitrate esters like DPEHN would likely involve the sequential cleavage of the nitrate ester groups.

The general trend for susceptibility to radiolytic damage, which can be comparable to photolysis in some aspects, for energetic functional groups is D-ONO2 > D-N3 > D-NHNO2 > D-NO2. researchgate.net This indicates that the nitrate ester groups in DPEHN are susceptible to this type of degradation.

Table 2: Photolytic Degradation of PETN

| Compound | Condition | Initial Step | Products | Quantum Yield | Reference |

|---|---|---|---|---|---|

| PETN | 229 nm UV in Acetonitrile | Cleavage of O-NO2 bond | Pentaerythritol trinitrate (PETriN), NO2 | 0.08 ± 0.02 | researchgate.net |

Biotic Degradation Investigations, including Microbial Influence

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a critical pathway for the removal of many environmental contaminants.

While direct studies on the microbial degradation of DPEHN are not widely available, research on the biodegradation of the closely related compound PETN provides valuable insights. Some reports indicate that PETN can be degraded by bacteria. scribd.com For instance, Enterobacter cloacae PB2 was isolated for its ability to utilize nitrate esters like PETN as a sole nitrogen source for growth. science.govscience.gov The enzyme responsible is an NADPH-dependent reductase. science.gov

The biodegradation of PETN has been observed to be slower than that of 2,4,6-trinitrotoluene (B92697) (TNT) in soil microcosms. science.gov However, the presence of TNT was found to enhance the dissipation of PETN. science.gov This suggests that co-contamination can influence the rate of biodegradation.

The general process of microbial degradation of xenobiotic compounds like DPEHN can involve various enzymatic activities. For many synthetic compounds, the initial steps are often reductive or hydrolytic. nih.govacademicjournals.org For example, the bacterial metabolism of some compounds is initiated by a reductive cleavage of functional groups. nih.gov Following initial transformation, the resulting smaller molecules may be further degraded and potentially mineralized to carbon dioxide and water. mdpi.com

Given that DPEHN is a larger, more complex molecule than PETN, its biodegradation might proceed at a slower rate. The multiple nitrate ester groups would likely be sequentially removed by microbial enzymes.

Table 3: Microbial Degradation of Related Compounds

| Compound | Microorganism/System | Observation | Reference |

|---|---|---|---|

| PETN | Enterobacter cloacae PB2 | Utilized as a nitrogen source | science.govscience.gov |

| PETN | Soil microcosms | Slower dissipation than TNT | science.gov |

| PETN (with TNT) | Soil microcosms | Enhanced dissipation of PETN | science.gov |

Table 4: Chemical Compounds Mentioned

Future Research Directions in Dipentaerythritol Hexanitrate Chemistry

Development of Green Synthesis Methodologies for Enhanced Purity

Traditional synthesis of nitrate (B79036) esters, including DiPEHN, often involves strong acids and hazardous reagents, leading to environmental concerns and the generation of toxic waste. researchgate.net The development of "green" synthesis routes represents a critical frontier. These methods aim to be environmentally benign, cost-effective, and capable of producing materials with high purity and reproducibility. scientificarchives.comresearchgate.net

Future research should explore the use of biological systems and alternative catalysts. Methodologies leveraging microorganisms (like bacteria and fungi) or plant extracts, which contain enzymes and biomolecules capable of facilitating complex chemical transformations, are promising avenues. researchgate.netmdpi.com For instance, research into the green synthesis of metal oxide nanoparticles has successfully used plant extracts from Punica granatum and gelatin from bovine skin as stabilizing or reducing agents. ajgreenchem.com Similar approaches could be adapted for DiPEHN synthesis, potentially reducing reliance on harsh chemicals. ajgreenchem.com

Key research objectives in this area include:

Screening and Identification: Identifying suitable plant extracts or microbial strains that can catalyze or assist in the nitration of dipentaerythritol (B87275).

Mechanism Elucidation: Understanding the biochemical pathways and active molecules responsible for the synthesis process to optimize reaction conditions. mdpi.com

Purity and Yield Optimization: Addressing current limitations of many green synthesis methods, such as low purity and poor yield, to make them viable for industrial-scale production. researchgate.net

Solvent Replacement: Investigating the use of ionic liquids or supercritical fluids as greener alternatives to conventional organic solvents.

The successful development of these methodologies would not only mitigate the environmental footprint of DiPEHN production but could also lead to a product with fewer undesirable impurities, enhancing its stability and performance.

Advanced In-situ Spectroscopic Characterization during Decomposition

Understanding the thermal decomposition of DiPEHN is paramount for predicting its stability, lifetime, and performance. While many studies characterize decomposition products post-facto, this fails to capture the transient species and initial reaction steps that govern the entire process. acs.org A significant research gap exists in the real-time, or in-situ, characterization of DiPEHN as it decomposes. acs.orgresearchgate.net

Future work must focus on applying advanced spectroscopic techniques to monitor the chemical and physical changes in DiPEHN under thermal stress. Techniques such as time-resolved Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nonstationary terahertz spectrometry can provide real-time data on the evolution of gaseous products and changes in the condensed phase. researchgate.net For its homolog PETN, studies have noted that outgassing of NOₓ can occur even before significant decomposition begins, a phenomenon that requires in-situ methods to accurately study. acs.org

Key research goals should include:

Identifying Initial Steps: Pinpointing the very first bond scissions (e.g., O-NO₂ cleavage) that initiate the decomposition cascade. researchgate.net

Tracking Transient Intermediates: Detecting short-lived radical species and other intermediates that are crucial to the reaction mechanism but are unobservable with conventional ex-situ analysis.

Differentiating Physical and Chemical Processes: Distinguishing between sublimation and true chemical decomposition, which can be challenging but is vital for accurate stability modeling. acs.org

Kinetic Modeling: Using the data from in-situ measurements to develop more accurate kinetic models that describe the decomposition process over a wide range of temperatures and pressures.

This detailed, real-time understanding will enable the development of more robust models for predicting the aging and cook-off behavior of DiPEHN-based formulations.

Multi-Scale Modeling and Simulation of Energetic Performance

Predicting the energetic performance of a material like DiPEHN from first principles is a formidable challenge that requires bridging multiple scales of length and time. Multi-scale modeling provides a framework to connect the quantum mechanical behavior of individual molecules to the macroscopic performance of a bulk explosive. utah.edudtu.dk

The future of DiPEHN research lies in developing and applying an integrated modeling framework that encompasses:

Quantum Chemistry (Atomistic Scale): Calculating fundamental properties like bond dissociation energies, reaction pathways, and vibrational frequencies for the DiPEHN molecule. This provides the foundational data for larger-scale models. researchgate.net

Molecular Dynamics (Mesoscale): Simulating the behavior of thousands to millions of molecules to understand how the crystal lattice responds to shockwaves, thermal insults, and the presence of defects. This scale helps in understanding hot spot formation and the initiation of chemical reactions. utah.edu

Such a multi-scale approach, which has been conceptualized for other complex systems, would allow for the virtual testing and optimization of DiPEHN formulations, reducing the need for extensive and costly experimentation. utah.eduosti.gov

Elucidation of Complex Impurity-Matrix Interactions and their Mechanisms

The performance and stability of an energetic material are profoundly influenced by the presence of impurities, even at trace levels. researchgate.netresearchgate.net DiPEHN itself is a common homolog impurity in the production of PETN. researchgate.netacs.org However, there is significant ambiguity regarding the effect that impurities, including DiPEHN in other materials or other by-products within DiPEHN itself, have on performance and stability. acs.org

Future research must systematically investigate the complex interactions between various impurities and the DiPEHN crystal matrix. This involves moving beyond simple identification to a mechanistic understanding of how these impurities alter the material's properties.

Key research directions include:

Impurity Profiling: Utilizing advanced analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to create detailed impurity profiles of different DiPEHN batches, similar to work done for PETN which identified over 20 homolog and derivative impurities. researchgate.net

Controlled Doping Studies: Intentionally introducing specific impurities (e.g., PETN, tripentaerythritol (B147583) octanitrate (TriPEON), partially nitrated species) into a high-purity DiPEHN matrix to isolate their effects. researchgate.net

Advanced Characterization: Employing spatially resolved techniques like Atom Probe Tomography (APT) to map the three-dimensional distribution of impurities within the crystal lattice, particularly at grain boundaries and defects. researchgate.net

Computational Modeling: Using first-principles calculations to model how impurities affect the electronic structure, phonon modes, and defect formation energies of the DiPEHN crystal. Studies on PETN have shown that impurities can significantly narrow the material's band gap, which could impact sensitivity. researchgate.net

Understanding these impurity-matrix interactions is crucial for controlling the manufacturing process to produce DiPEHN with tailored and consistent properties.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The entire lifecycle of an energetic material, from synthesis to disposal, carries a potential environmental burden. dtic.milnumberanalytics.com A comprehensive assessment of DiPEHN's environmental impact is essential for its responsible development and use. This involves a Life Cycle Assessment (LCA), which evaluates the environmental performance from raw material extraction to final disposal, and the development of effective remediation strategies for any potential contamination. mdpi.com

Future research in this domain should focus on:

Life Cycle Assessment (LCA): Conducting a full LCA for DiPEHN to identify stages with the highest environmental impact and to compare it against alternative energetic materials. This data is critical for making informed decisions in materials acquisition and use. dtic.milmdpi.com

Biodegradation Pathways: Investigating the biodegradability of DiPEHN by microbial communities in soil and water. Research on PETN has shown that it can be degraded by mixed microbial cultures under anaerobic conditions. nih.govepa.gov The specific pathways and microorganisms effective for DiPEHN need to be identified.

Abiotic Remediation: Optimizing abiotic remediation techniques. For example, granular iron has been shown to be highly effective at degrading PETN in water through a sequential denitration process. epa.gov The efficacy and reaction kinetics of this method for DiPEHN should be thoroughly investigated.

Phytoremediation: Assessing the potential of using plants (phytoremediation) to remediate low-level DiPEHN contamination in large areas of soil, a strategy considered viable for other explosives. uniselinus.education

The development of these strategies will ensure that the risks associated with the lifecycle of DiPEHN are minimized, aligning with modern environmental stewardship goals. astm.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for dipentaerythritol hexanitrate to achieve high esterification efficiency?

- Methodological Answer : Optimal synthesis involves using SO₄²⁻/TiO₂-Al₂O₃ solid superacid catalysts. Key parameters include:

- Molar ratio : Fatty acid to dipentaerythritol at 6.5:1.

- Catalyst dosage : 0.060% of total reactant mass.

- Reaction conditions : 210°C for 6 hours.

This method achieves >98% conversion, with the catalyst retaining activity after 8 cycles .

Q. How does alkyl chain length in dipentaerythritol esters affect viscosity and thermal stability?

- Methodological Answer : Viscosity and viscosity index increase with longer alkyl chains, while thermal stability is enhanced by structural symmetry. For example, thermogravimetric analysis (TGA) shows decomposition onset temperatures above 250°C. Infrared spectroscopy confirms ester group stability under oxidative conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/EN 166-certified eye protection, nitrile gloves, and fume hoods. Avoid skin contact via proper glove removal techniques. Store waste separately and dispose via certified hazardous waste services due to its explosive potential (e.g., DPEHN classification) .

Advanced Research Questions

Q. How do matrix effects influence the detection of this compound in atmospheric organic aerosols?

- Methodological Answer : Coating dipentaerythritol particles with α-pinene secondary organic aerosol (SOA) shows negligible matrix effects in EESI-TOF measurements. Key steps:

- Validate using sodium adduct ions (e.g., [C₁₀H₂₂O₇]Na⁺).

- Cross-correlate with aerosol mass spectrometry (AMS) for total organic aerosol (OA) consistency.

Even at 75 µgm⁻³ SOA, signal integrity is maintained .

Q. What kinetic models best describe the thermal oxidation of dipentaerythritol esters at high temperatures?

- Methodological Answer : Non-isothermal thermogravimetric analysis (TGA) coupled with Flynn-Wall-Ozawa method calculates activation energy (Ea). For dipentaerythritol esters, Ea ranges from 120–150 kJ/mol, indicating multi-step decomposition mechanisms. Differential scanning calorimetry (DSC) further validates exothermic peaks at 300–400°C .

Q. How can conflicting data on this compound’s solubility and polarity be resolved?

- Methodological Answer : Use polarity-sensitive probes (e.g., solvatochromic dyes) in HPLC-MS systems. For example:

- Compare retention times in reverse-phase vs. HILIC columns.

- Measure Hansen solubility parameters to resolve discrepancies in literature-reported solubility .

Q. What strategies mitigate nucleation interference during dipentaerythritol-SOA coating experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products